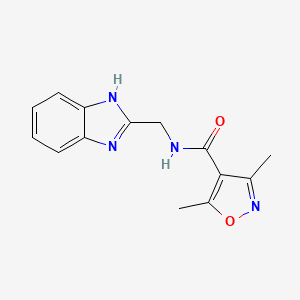
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-苯并咪唑-2-基甲基)-3,5-二甲基-1,2-恶唑-4-甲酰胺是一种合成的有机化合物,属于苯并咪唑衍生物类。由于其在医药化学、药理学和材料科学等领域的潜在应用,该化合物引起了广泛的关注。N-(1H-苯并咪唑-2-基甲基)-3,5-二甲基-1,2-恶唑-4-甲酰胺的独特结构将苯并咪唑和恶唑部分结合在一起,而这两种部分以其多样的生物活性而闻名。
准备方法
合成路线和反应条件
N-(1H-苯并咪唑-2-基甲基)-3,5-二甲基-1,2-恶唑-4-甲酰胺的合成通常包括以下步骤:
苯并咪唑部分的形成: 苯并咪唑环通过邻苯二胺与甲酸或其衍生物的缩合反应合成。
恶唑部分的形成: 恶唑环通过适当的前体(如α-卤代酮和酰胺)的环化反应形成。
苯并咪唑和恶唑的偶联: 最后一步涉及通过合适的连接体(如羧酰胺基团)将苯并咪唑和恶唑部分偶联。
工业生产方法
N-(1H-苯并咪唑-2-基甲基)-3,5-二甲基-1,2-恶唑-4-甲酰胺的工业生产可能涉及优化反应条件,包括使用催化剂、溶剂和温度控制以确保高产率和纯度。该工艺还可能包括纯化步骤,例如重结晶或色谱分离。
化学反应分析
反应类型
N-(1H-苯并咪唑-2-基甲基)-3,5-二甲基-1,2-恶唑-4-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 根据所存在的官能团,该化合物可以参与亲核或亲电取代反应。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化铝锂和其他还原剂。
取代: 卤化剂、亲核试剂和亲电试剂。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生具有额外含氧官能团的恶唑衍生物,而还原可能产生苯并咪唑或恶唑环的还原形式。
科学研究应用
N-(1H-苯并咪唑-2-基甲基)-3,5-二甲基-1,2-恶唑-4-甲酰胺在科学研究中有多种应用:
作用机制
N-(1H-苯并咪唑-2-基甲基)-3,5-二甲基-1,2-恶唑-4-甲酰胺的作用机制涉及其与分子靶标(如酶和受体)的相互作用。 已知苯并咪唑部分与微管蛋白的秋水仙碱敏感位点结合,抑制其聚合形成微管 . 这种作用会破坏细胞过程,导致对癌细胞的抗增殖作用。此外,恶唑部分可能与其他生物靶标相互作用,从而促进该化合物的整体生物活性。
相似化合物的比较
N-(1H-苯并咪唑-2-基甲基)-3,5-二甲基-1,2-恶唑-4-甲酰胺可以与其他类似的化合物进行比较,例如:
N-(1H-苯并咪唑-2-基甲基)-3-甲基苯甲酰胺: 该化合物具有苯并咪唑部分,但在苯环上的取代基不同.
N-(1H-苯并咪唑-2-基甲基)-3-氯苯甲酰胺: 类似的结构,苯环上带有氯取代基.
N-(1H-苯并咪唑-2-基甲基)-2-甲基苯甲酰胺: 另一种类似的化合物,苯环上带有甲基.
生物活性
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This compound integrates a benzimidazole moiety with an oxazole ring, which is known for contributing to various pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4O2 with a molecular weight of 270.29 g/mol. The structural features include:
- Benzimidazole Ring : Known for its broad spectrum of biological activities including anti-cancer and anti-inflammatory properties.
- Oxazole Ring : Contributes to the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Condensation Reactions : Between benzimidazole derivatives and oxazole precursors.
- Cyclization : To form the oxazole ring while maintaining the integrity of the benzimidazole structure.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Case Study : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines (e.g., MCF7) with an IC50 value indicative of its potency against tumor growth .
Antimicrobial Activity
The benzimidazole moiety is often associated with antimicrobial properties:
- Activity Spectrum : Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria.
- Case Study : A derivative of this compound showed promising results against Staphylococcus aureus and Escherichia coli in disk diffusion assays .
Anti-inflammatory Effects
Compounds containing both benzimidazole and oxazole rings have been noted for their anti-inflammatory properties:
- Mechanism : The inhibition of pro-inflammatory cytokines may be a key action mechanism.
- Research Findings : Animal models indicated a reduction in inflammation markers after administration of similar compounds .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[2-(1H-benzimidazol-2-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | Structure | Contains an ethyl substituent; different biological profile |
| 5-Methylbenzimidazolyl derivatives | Structure | Strong antibacterial properties; simpler structure |
| 3-Amino benzothiazole derivatives | Structure | Exhibits distinct anti-inflammatory effects; different heterocyclic base |
属性
分子式 |
C14H14N4O2 |
|---|---|
分子量 |
270.29 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c1-8-13(9(2)20-18-8)14(19)15-7-12-16-10-5-3-4-6-11(10)17-12/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17) |
InChI 键 |
BYKQPCSBGHPCHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















